2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydropyrazinone ring, and a sulfanylacetamide moiety.
Preparation Methods
The synthesis of 2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dihydropyrazinone Ring: This step involves the reaction of 2-methoxyphenyl hydrazine with an appropriate diketone under acidic conditions to form the dihydropyrazinone ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the dihydropyrazinone intermediate with a thiol reagent under basic conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with 4-methylbenzylamine and acetic anhydride to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has potential antimicrobial properties and is being studied for its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial growth by interfering with essential enzymes and proteins involved in cell division and metabolism. The sulfanyl group may play a crucial role in binding to these targets, while the dihydropyrazinone ring provides structural stability.
Comparison with Similar Compounds
Similar compounds to 2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide include:
2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide: This compound has a quinazolinone ring instead of a dihydropyrazinone ring.
2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a different substitution pattern on the quinazolinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15-7-9-16(10-8-15)13-23-19(25)14-28-20-21(26)24(12-11-22-20)17-5-3-4-6-18(17)27-2/h3-12H,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTATMJSZKYVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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